molecular formula C9H14O4 B1584222 ethyl 2-(ethoxymethylene)-3-oxobutanoate CAS No. 3788-94-1

ethyl 2-(ethoxymethylene)-3-oxobutanoate

Cat. No.: B1584222
CAS No.: 3788-94-1
M. Wt: 186.2 g/mol
InChI Key: FNASCUBBFNCFQO-UHFFFAOYSA-N
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Description

ethyl 2-(ethoxymethylene)-3-oxobutanoate: is an organic compound with the molecular formula C9H14O4. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound is known for its role in the synthesis of complex molecules due to its reactive methylene group.

Mechanism of Action

Target of Action

Ethyl 2-(ethoxymethylene)acetoacetate is a chemical compound with the molecular formula C9H14O4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in various chemical reactions, such as esterification

Biochemical Pathways

It is known to be involved in the synthesis of certain compounds , but the specific pathways and their downstream effects require further investigation.

Result of Action

It is known to participate in chemical reactions

Biochemical Analysis

Biochemical Properties

Ethyl 2-(ethoxymethylene)acetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the key enzymes it interacts with is acetoacetate decarboxylase, which catalyzes the decarboxylation of acetoacetate to acetone. This interaction is crucial for the compound’s role in metabolic pathways involving ketone bodies .

Cellular Effects

Ethyl 2-(ethoxymethylene)acetoacetate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it has been observed to increase the expression of genes involved in fatty acid metabolism, thereby enhancing lipid synthesis .

Molecular Mechanism

At the molecular level, Ethyl 2-(ethoxymethylene)acetoacetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting the activity of enzymes involved in glycolysis. This inhibition leads to a decrease in glucose metabolism and an increase in the utilization of alternative energy sources such as fatty acids. Additionally, the compound can activate certain transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(ethoxymethylene)acetoacetate have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and moisture. Long-term studies have shown that prolonged exposure to Ethyl 2-(ethoxymethylene)acetoacetate can lead to alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of Ethyl 2-(ethoxymethylene)acetoacetate vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve energy utilization. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal metabolic benefits without adverse effects .

Metabolic Pathways

Ethyl 2-(ethoxymethylene)acetoacetate is involved in several metabolic pathways, including the synthesis of ketone bodies and fatty acids. It interacts with enzymes such as acetoacetyl-CoA thiolase and HMG-CoA synthase, which are crucial for the production of acetoacetate and other ketone bodies. These interactions influence metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, Ethyl 2-(ethoxymethylene)acetoacetate is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich tissues such as the liver and adipose tissue, where it exerts its metabolic effects. The compound’s localization and accumulation are influenced by its interactions with lipid transport proteins .

Subcellular Localization

Ethyl 2-(ethoxymethylene)acetoacetate is primarily localized in the cytoplasm and mitochondria of cells. It is directed to these compartments through specific targeting signals and post-translational modifications. In the mitochondria, it participates in metabolic reactions that generate energy and synthesize key biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-(ethoxymethylene)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The reaction is typically carried out at elevated temperatures (around 130°C) for several hours. The product is then purified by distillation under reduced pressure to obtain a viscous yellow oil .

Industrial Production Methods: Industrial production of ethyl 2-(ethoxymethylene)acetoacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(ethoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a strong base.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form β-dicarbonyl compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Alkylation: Alkyl halides and strong bases such as sodium ethoxide.

    Condensation: Aldehydes or ketones, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Alkylation: Substituted acetoacetates.

    Condensation: β-Dicarbonyl compounds.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

ethyl 2-(ethoxymethylene)-3-oxobutanoate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the ethoxymethylene group.

    Methyl acetoacetate: Similar but with a methyl ester group instead of an ethyl ester group.

    Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.

Uniqueness: ethyl 2-(ethoxymethylene)-3-oxobutanoate is unique due to the presence of the ethoxymethylene group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This group allows for more diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNASCUBBFNCFQO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-94-1
Record name Ethyl 2-(ethoxymethylene)acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3788-94-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(ethoxymethylene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(ethoxymethylene)-3-oxobutanoate

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